molecular formula C26H20O B033493 2,2,2-Triphenylacetophenone CAS No. 466-37-5

2,2,2-Triphenylacetophenone

Cat. No.: B033493
CAS No.: 466-37-5
M. Wt: 348.4 g/mol
InChI Key: CFBBKHROQRFCNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Triphenylacetophenone can be synthesized through the reaction of benzophenone with phenylmagnesium bromide, followed by hydrolysis. The reaction typically involves the use of a Grignard reagent and is carried out under anhydrous conditions to prevent the decomposition of the reagent .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Triphenylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Triphenylacetophenone has numerous applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including esters, amides, amines, organometallic compounds, and heterocyclic compounds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, polymers, and dyes.

Mechanism of Action

The mechanism of action of 2,2,2-triphenylacetophenone involves the formation of an aryl cation, which is subsequently targeted by an aryl amine. The reaction proceeds through an intermediate step where the aryl cation is formed, and then it reacts with the aryl amine to produce the desired end product. This reaction is typically conducted in the presence of a Lewis acid such as aluminum chloride or boron trifluoride .

Comparison with Similar Compounds

  • Benzopinacolone
  • Phenyl trityl ketone
  • 2,2,2-Trifluoroacetophenone
  • 2,2-Dimethylpropiophenone

Comparison: 2,2,2-Triphenylacetophenone is unique due to its ability to form stable aryl cations, which makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers higher stability and reactivity under various reaction conditions .

Properties

IUPAC Name

1,2,2,2-tetraphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBKHROQRFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196881
Record name 1,2,2,2-Tetraphenylethanone
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

466-37-5
Record name 1,2,2,2-Tetraphenylethanone
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Record name 2,2,2-Triphenylacetophenone
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Record name Ethanone, tetraphenyl-
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Record name 1,2,2,2-Tetraphenylethanone
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Record name 2,2,2-triphenylacetophenone
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Record name Tetraphenylethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthesis pathways for 2,2,2-Triphenylacetophenone highlighted in the research?

A1: The research papers describe two main approaches for synthesizing this compound:

  1. From Benzopinacol: This method utilizes benzopinacol as a starting material and employs a rearrangement reaction catalyzed by para-H3PO4 (PPA) in the presence of glacial acetic acid. [] The research highlights the influence of acetic acid concentration and reaction time on the yield of this compound.
  2. Deoxygenation of Benzophenone: This method involves the deoxygenation of benzophenone using chloromethylsilanes and a zinc-copper couple in an ether solvent. [] This reaction proceeds through a proposed carbene mechanism and yields this compound as the major product.

Q2: What spectroscopic techniques were employed to characterize this compound?

A2: The research primarily utilizes Infrared (IR) spectroscopy for the characterization of this compound. [] Additionally, another study employed a combination of UV-Vis and IR spectroscopy, along with computational methods like Density Functional Theory (DFT), to characterize 2,4-dinitrophenylhydrazone derivatives of various ketones, including this compound. [] These techniques helped in identifying characteristic functional groups and confirming the structure of the synthesized compound.

Q3: How does the structure of this compound influence its reactivity?

A3: The structure of this compound, featuring three bulky phenyl groups attached to the alpha-carbon of the acetophenone moiety, significantly impacts its reactivity. The steric hindrance imposed by these phenyl groups can hinder the approach of other reactants, influencing reaction rates and potentially favoring specific reaction pathways. For instance, the formation of its 2,4-dinitrophenylhydrazone derivative was shown to be influenced by the steric and electronic effects of the substituents, impacting the vibrational frequencies and bond lengths observed in spectroscopic analysis. []

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